molecular formula C13H12Cl2N2 B6149988 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine CAS No. 225232-32-6

2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine

Cat. No. B6149988
CAS RN: 225232-32-6
M. Wt: 267.2
InChI Key:
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Description

2,4-Dichloro-6-phenyl-5-(propan-2-yl)pyrimidine is a pyrimidine derivative . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The molecular formula of this compound is C13H12Cl2N2 and it has a molecular weight of 267.15 .


Synthesis Analysis

The synthesis of 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine with N,N-dimethylethylenediamine afforded a product exclusively .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . In the case of 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine, the pyrimidine ring is substituted with two chlorine atoms at the 2 and 4 positions, a phenyl group at the 6 position, and a propan-2-yl group at the 5 position .


Chemical Reactions Analysis

The chemical reactions involving 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine are characterized by nucleophilic substitution . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

The molecular formula of 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine is C13H12Cl2N2 and it has a molecular weight of 267.15 . Other physical and chemical properties are not available in the search results.

Mechanism of Action

While the specific mechanism of action for 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine is not mentioned in the search results, pyrimidines in general are known to have various pharmacological effects . They can act as antioxidants, antibacterials, antivirals, antifungals, antituberculosis agents, and anti-inflammatories .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine involves the reaction of 2,4-dichloro-6-phenylpyrimidine with propan-2-amine followed by alkylation with isopropyl iodide.", "Starting Materials": [ "2,4-dichloro-6-phenylpyrimidine", "propan-2-amine", "isopropyl iodide" ], "Reaction": [ "2,4-dichloro-6-phenylpyrimidine is reacted with propan-2-amine in the presence of a base such as potassium carbonate in DMF to form 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidin-1-amine.", "The resulting amine is then alkylated with isopropyl iodide in the presence of a base such as potassium carbonate in DMF to form the final product, 2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine." ] }

CAS RN

225232-32-6

Product Name

2,4-dichloro-6-phenyl-5-(propan-2-yl)pyrimidine

Molecular Formula

C13H12Cl2N2

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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